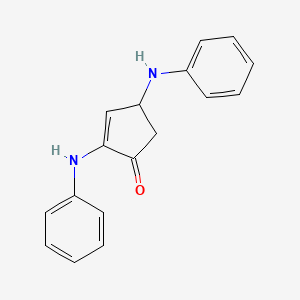

2,4-bis(phenylamino)cyclopent-2-en-1-one

Description

Contextual Overview of Cyclopentenone Derivatives in Synthetic Chemistry and Chemical Biology

The cyclopentenone ring system is a fundamental and highly valuable structural motif in organic chemistry. nih.govacs.org It consists of a five-membered ring containing a ketone and an adjacent carbon-carbon double bond, a classic α,β-unsaturated ketone arrangement. This structural feature imparts a high degree of reactivity, making cyclopentenones versatile intermediates in the synthesis of complex organic molecules. nih.govacs.org

Cyclopentenone derivatives are not merely synthetic curiosities; they are found at the core of numerous natural products with significant biological activities, including the jasmonoids (plant hormones), prostaglandins (B1171923) (lipid compounds involved in inflammation and blood flow), and aflatoxins. nih.govnih.gov Their prevalence in nature has spurred considerable effort toward developing efficient synthetic routes to access this scaffold. oregonstate.edu

Key chemical transformations involving the cyclopentenone core include:

Nucleophilic Conjugate Addition (Michael Reaction): The electron-deficient β-carbon is susceptible to attack by a wide range of nucleophiles.

Cycloaddition Reactions: The double bond can act as a dienophile in Diels-Alder reactions, providing a pathway to complex polycyclic systems. nih.gov

Photocycloaddition Reactions: Upon irradiation, the enone can undergo [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings. acs.org

Rearrangements: Under photochemical conditions, they can undergo rearrangements to form bicyclic lactones. rsc.org

Modern synthetic methods to construct the cyclopentenone ring itself are diverse and include the Nazarov cyclization, Pauson-Khand reaction, and various annulation strategies. nih.govrsc.org The ability to create chiral cyclopentenones through asymmetric synthesis has further solidified their role as critical building blocks for preparing enantiomerically pure pharmaceuticals and other bioactive molecules. acs.orgacs.org

Significance of Cyclic Enaminone Architectures in Novel Chemical Compound Development

The structure of 2,4-bis(phenylamino)cyclopent-2-en-1-one also contains a cyclic enaminone moiety. An enaminone combines the functionalities of an amine and a ketone conjugated through a double bond. This arrangement results in a highly versatile and reactive chemical system.

Cyclic enaminones are recognized as powerful synthons in organic synthesis, particularly for the construction of alkaloids and other nitrogen-containing heterocyclic compounds. researchgate.net Their value stems from their unique electronic properties, which allow for a wide range of chemical modifications. Research has focused on developing novel strategies to synthesize these scaffolds, including methods starting from readily available amino acids. researchgate.net The development of these synthetic routes has enabled the creation of diverse "enaminone libraries," which are collections of related compounds that can be screened for biological activity, facilitating the discovery of new therapeutic agents. researchgate.net The reactivity of the enaminone system is also exploited in tandem reactions, where multiple chemical bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

Structural Elucidation and Positional Isomerism in Bis(phenylamino)cyclopent-2-en-1-one Derivatives (e.g., 2,4- vs. 4,5-substitution patterns)

Positional isomers are compounds that share the same molecular formula and the same functional groups but differ in the location of these groups on the carbon framework. libretexts.org For a bis(phenylamino)cyclopent-2-en-1-one, several positional isomers are theoretically possible, with the 2,4- and 4,5- isomers being prominent examples. The differentiation of such isomers is a well-established analytical challenge in chemistry. nih.gov

Recent synthetic studies have shed light on the formation and relative stability of these isomeric scaffolds. A key strategy for creating diaminocyclopentenone cores involves the reaction of furfural (B47365) with two equivalents of an amine. In the synthesis of mixed trans-4,5-diaminocyclopentenones, researchers found that the substitution pattern is highly regioselective. nih.govacs.org Specifically, when a mixture of an aryl amine (like aniline) and an alkyl amine is used, the aryl amine is preferentially incorporated at the 5-position, while the alkyl amine adds to the 4-position. nih.govacs.org This provides a synthetic route that favors the formation of the 4,5-diamino isomer.

Interestingly, the same study also reported the formation of the 2,4-isomer as a secondary product. nih.govacs.org This alternative isomer arises from a different mechanistic pathway involving an Aza-Michael addition of the amine to an enone intermediate, followed by the elimination of another amine. This confirms that both the 2,4- and 4,5-isomeric frameworks are synthetically accessible, though their formation is governed by different reaction conditions and mechanisms. This regiochemical control is crucial for designing syntheses that target a specific isomer for use as a synthon in the total synthesis of complex natural products like (±)-Agelastatin A. nih.gov

| Isomer Type | Observation/Synthetic Route | Reference |

|---|---|---|

| trans-4,5-Diaminocyclopentenone | Formed as the major product in the reaction of furfural with mixed aryl and alkyl amines. Aryl amines preferentially occupy the 5-position. | nih.govacs.org |

| 2,4-Diaminocyclopentenone | Observed as a secondary product, formed via an Aza-Michael addition/elimination pathway. | nih.govacs.org |

Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape reveals that while the parent cyclopentenone and cyclic enaminone scaffolds are subjects of extensive investigation, dedicated studies focusing specifically on this compound are scarce. Much of the available information on related structures is found within broader studies on synthetic methodologies, where they may appear as a single example, an intermediate, or even a side product. nih.gov

A significant knowledge gap exists concerning the targeted synthesis, detailed characterization, and potential applications of the 2,4-isomer. The most detailed recent research on related diaminocyclopentenones has focused on the synthetic utility of the trans-4,5-isomers, which are used as versatile, orthogonally protected synthons for building complex molecules. nih.govacs.org The 2,4-isomer, in contrast, is often mentioned only as a secondary product whose formation is to be avoided when the 4,5-isomer is the desired target.

Consequently, a systematic investigation into the following areas represents a clear gap in the chemical literature:

Developing selective and high-yield synthetic routes that specifically target the this compound isomer.

Conducting a full spectroscopic and structural characterization of the compound.

Exploring the unique reactivity and potential applications of this specific isomer, which may differ significantly from its 4,5-substituted counterpart due to the distinct electronic and steric environment of the functional groups.

Closing this gap could unlock new synthetic pathways or reveal novel properties and applications for this under-explored class of molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dianilinocyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-17-12-15(18-13-7-3-1-4-8-13)11-16(17)19-14-9-5-2-6-10-14/h1-11,15,18-19H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOBYHDFQLGFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=C(C1=O)NC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344708 | |

| Record name | 2-Cyclopenten-1-one, 2,4-bis(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20121-78-2 | |

| Record name | 2-Cyclopenten-1-one, 2,4-bis(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2,4 Bis Phenylamino Cyclopent 2 En 1 One

Reactivity of the α,β-Unsaturated Carbonyl System in 2,4-Bis(phenylamino)cyclopent-2-en-1-one

The cyclopentenone core of this compound is an α,β-unsaturated carbonyl system. This arrangement results in a conjugated system where the electron density is delocalized over the oxygen, the carbonyl carbon, and the α- and β-carbons of the double bond. This delocalization creates electrophilic centers at both the carbonyl carbon and the β-carbon, making the molecule susceptible to nucleophilic attack at either position. The presence of two electron-donating phenylamino (B1219803) groups significantly modulates this reactivity.

Nucleophilic Conjugate Addition Reactions

Nucleophilic conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile attacks the electrophilic β-carbon of the conjugated system. This leads to the formation of an enolate intermediate, which is then protonated to yield the saturated carbonyl compound.

The general mechanism for nucleophilic conjugate addition proceeds as follows:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the α,β-unsaturated system.

Formation of Enolate: The π-electrons from the double bond shift to the carbonyl group, forming an enolate intermediate.

Protonation: The enolate is protonated, typically on the α-carbon, to yield the final product.

In the case of this compound, the two phenylamino groups are in conjugation with the α,β-unsaturated carbonyl system. As electron-donating groups, they increase the electron density within the conjugated system. This electronic effect reduces the partial positive charge on the β-carbon, thereby decreasing its electrophilicity and making the compound less reactive towards nucleophilic conjugate addition compared to unsubstituted cyclopentenone.

Despite this reduced reactivity, conjugate addition can still occur with sufficiently strong or "soft" nucleophiles. The outcome of the reaction is also influenced by whether it is under kinetic or thermodynamic control.

| Nucleophile Type | Expected Reactivity with this compound |

| Soft Nucleophiles (e.g., organocuprates, thiols, enamines) | Favored to undergo conjugate addition due to the soft nature of the β-carbon. |

| Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents) | May favor direct 1,2-addition to the carbonyl group, although conjugate addition is still possible, sometimes requiring specific conditions like the presence of copper salts. |

Diels-Alder Reactions and Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The double bond of the cyclopentenone ring system can act as a dienophile. The reactivity in a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile.

In a "normal-electron-demand" Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org Conversely, in an "inverse-electron-demand" Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org

The this compound molecule possesses two electron-donating phenylamino groups, which enrich the double bond with electrons. This makes it an electron-rich dienophile. Consequently, it is expected to be more reactive in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes.

The general characteristics of Diels-Alder reactions involving this compound can be summarized as follows:

| Reaction Type | Diene Requirement | Relative Reactivity |

| Normal-Electron-Demand | Electron-rich diene | Lower reactivity due to unfavorable orbital energy matching. |

| Inverse-Electron-Demand | Electron-deficient diene (e.g., containing electron-withdrawing groups) | Higher reactivity due to favorable interaction between the high-energy HOMO of the dienophile and the low-energy LUMO of the diene. |

Steric hindrance from the two bulky phenylamino groups could also play a significant role, potentially influencing the stereochemical outcome of the cycloaddition or requiring more forcing reaction conditions.

Reactions at the Carbonyl Group

The carbonyl group of this compound can undergo typical reactions of ketones, although its reactivity is influenced by the electronic and steric environment. The electron-donating effect of the amino groups can slightly reduce the electrophilicity of the carbonyl carbon. Furthermore, the bulky phenylamino groups may sterically hinder the approach of nucleophiles to the carbonyl carbon.

Potential reactions at the carbonyl group include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete deoxygenation to a methylene group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. libretexts.org

Formation of Imines and Enamines: Reaction with primary amines can lead to the formation of imines, while reaction with secondary amines can yield enamines. masterorganicchemistry.com

Wittig Reaction: The carbonyl group can be converted to a double bond by reaction with a phosphonium ylide.

Grignard and Organolithium Reagents: These strong, hard nucleophiles typically favor direct 1,2-addition to the carbonyl carbon, leading to the formation of tertiary alcohols after workup. youtube.com

Transformations Involving the Phenylamino Moieties of this compound

The two phenylamino groups are key sites for chemical transformations, allowing for the further functionalization of the molecule.

Azo Coupling Reactions with Phenylamino Cyclopentenones

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt reacts with an activated aromatic ring to form an azo compound. wikipedia.org The phenylamino groups in this compound are activated aromatic systems that can undergo this reaction.

Research on the closely related 3-phenylaminocyclopent-2-en-1-one has shown that it reacts with aryldiazonium salts to form azo coupling products. nih.gov The coupling occurs at the C-2 position of the cyclopentenone ring, which is activated by the enamine nitrogen. The resulting products exist predominantly as the azo-enaminone tautomer, stabilized by an intramolecular hydrogen bond. nih.gov

For this compound, several outcomes are possible depending on the stoichiometry of the diazonium salt used:

Mono-azo coupling: Reaction with one equivalent of diazonium salt would likely lead to electrophilic attack at the position ortho to one of the phenylamino groups or at an activated position on the cyclopentenone ring.

Di-azo coupling: With two or more equivalents of the diazonium salt, coupling at both phenylamino residues is possible.

The general reaction is as follows: Ar-N₂⁺ + Ph-NH-R → Ar-N=N-Ph-NH-R + H⁺ Where R is the cyclopentenone scaffold.

The resulting azo compounds are often highly colored, a characteristic feature of extended conjugated systems. wikipedia.org

Functionalization of the Amine Nitrogen Atoms

The nitrogen atoms of the phenylamino groups are nucleophilic and can react with various electrophiles. As secondary amines integrated into an enaminone system, their reactivity is somewhat moderated by the delocalization of the nitrogen lone pair into the conjugated system. However, they can still undergo reactions such as N-alkylation and N-acylation.

N-Alkylation: Reaction with alkyl halides can introduce an alkyl group onto the nitrogen atom. This reaction would likely require a base to deprotonate the amine, increasing its nucleophilicity.

N-Acylation: Acylating agents like acid chlorides or anhydrides can react with the amine nitrogen to form N-acyl derivatives (amides). This is a common way to modify the properties of amines.

These functionalization reactions provide a pathway to synthesize a variety of derivatives of this compound with potentially altered physical, chemical, and biological properties.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature has revealed a significant lack of specific research focused on the chemical reactivity and mechanistic investigations of the compound This compound . Despite extensive searches for detailed studies concerning its rearrangement reactions, tautomerism, and the mechanistic pathways of its key reactions, no dedicated scholarly articles, peer-reviewed papers, or detailed experimental data were found.

The initial intent was to construct a detailed article focusing on the following aspects of the compound:

Structural Elucidation and Conformational Analysis of 2,4 Bis Phenylamino Cyclopent 2 En 1 One

Application of Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to the initial identification and detailed structural analysis of 2,4-bis(phenylamino)cyclopent-2-en-1-one. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the molecular framework, functional groups, and molecular weight.

NMR spectroscopy is an indispensable tool for elucidating the precise structure of β-enaminones in solution. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework and stereochemistry.

A key diagnostic feature in the ¹H NMR spectrum of β-enaminones is the chemical shift of the N-H proton. Due to the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen (N−H···O), this proton is significantly deshielded and typically appears far downfield, often in the range of δ 13–15 ppm. nih.gov The structure of many enaminones is characterized by a Z configuration around the C=C double bond, which is stabilized by this hydrogen bond, forming a pseudo-six-membered ring. nih.govresearchgate.net The existence of E and Z isomers is possible, and their presence can be identified in NMR spectra, sometimes influenced by the solvent or substitution patterns. nih.govresearchgate.net

The protons on the cyclopentene (B43876) ring and the phenyl groups would exhibit complex splitting patterns, which can be resolved and assigned using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). Dynamic NMR studies, including temperature-dependent measurements, can provide insights into processes like restricted rotation around the C-N bond or the rates of proton exchange. researchgate.netlibretexts.org

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data for analogous β-enaminone structures.

| Atom/Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~190-200 |

| C=C-N | ~5.5-6.5 (vinyl H) | ~95-110 (vinyl C-H) |

| C=C-N | - | ~160-170 (vinyl C-N) |

| CH-N | ~4.0-5.0 | ~50-60 |

| CH₂ | ~2.5-3.5 | ~30-40 |

| N-H | ~13-15 (broad singlet) | - |

| Phenyl C-H | ~6.8-7.5 | ~115-130 |

| Phenyl C (ipso) | - | ~135-145 |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the molecule. The most informative regions in the IR spectrum of a β-enaminone are the stretching frequencies for the N-H and C=O bonds. The presence of a strong, resonance-assisted hydrogen bond (RAHB) causes significant shifts in these absorptions. acs.orgacs.org The N-H stretching vibration is typically observed as a broad band at a much lower frequency (e.g., 2600–3200 cm⁻¹) compared to a free N-H group (~3400 cm⁻¹). acs.org Similarly, the C=O stretching frequency is lowered due to conjugation and hydrogen bonding, appearing around 1600-1650 cm⁻¹ instead of the typical ~1715 cm⁻¹ for a saturated ketone.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition through the determination of the mass-to-charge ratio (m/z) of the molecular ion [M]⁺. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation patterns observed in the mass spectrum offer further structural clues. Studies on enaminones show that fragmentation pathways can help in identifying tautomeric forms present in the gas phase. conicet.gov.arrsc.org

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Comments |

| N-H | Stretching | 2600-3200 (broad) | Lowered frequency due to strong intramolecular H-bonding. acs.org |

| C-H (Aromatic) | Stretching | 3000-3100 | Typical for sp² C-H bonds. |

| C-H (Aliphatic) | Stretching | 2850-3000 | Typical for sp³ C-H bonds. |

| C=O | Stretching | 1600-1650 | Lowered frequency due to conjugation and H-bonding. acs.org |

| C=C | Stretching | 1550-1600 | Part of the conjugated enaminone system. |

| C-N | Stretching | 1250-1350 | Characteristic of the enamine moiety. |

X-ray Crystallography Studies of Bis(phenylamino)cyclopentenone Derivatives for Solid-State Structure

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. nih.govyoutube.com While a crystal structure for the specific title compound is not publicly available, analysis of related β-enaminone structures provides a clear picture of the expected solid-state conformation. nih.govacs.org

Crystallographic studies on β-enaminones consistently show a planar six-membered ring-like structure formed by the O=C-C=C-N-H fragment, stabilized by a strong intramolecular N-H···O hydrogen bond. acs.org The bond lengths within this conjugated system are intermediate between typical single and double bonds, confirming significant π-electron delocalization. acs.orgacs.org For instance, the C=O bond is longer than a standard ketone carbonyl, while the C-N bond is shorter than a typical amine C-N single bond. The cyclopentene ring itself would likely adopt a non-planar conformation, such as an envelope or twist form, to minimize ring strain.

Expected Solid-State Bond Lengths for the Enaminone Moiety Note: Values are based on averages from crystallographic data of analogous β-enaminones. acs.org

| Bond | Expected Bond Length (Å) | Typical Reference Length (Å) |

| C=O | ~1.26 | 1.20 (C=O) |

| C-C (in C=C-C=O) | ~1.44 | 1.48 (sp²-sp²) |

| C=C | ~1.43 | 1.33 (C=C) |

| C-N | ~1.32 | 1.44 (sp²-N) |

| N···O (H-bond) | ~2.52-2.56 | > 2.7 (weak H-bond) |

Conformational Analysis and Stereochemical Considerations in Solution and Solid States

The main sources of conformational flexibility are the cyclopentene ring and the rotation around the C-N and C-phenyl bonds. The five-membered cyclopentene ring is not flat and will adopt a puckered conformation, most likely an "envelope" shape, to relieve angle and torsional strain. The positions of the two phenylamino (B1219803) substituents (at C2 and C4) relative to this puckered ring are a key stereochemical aspect.

In solution, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the preferred conformation by measuring through-space interactions between protons. mdpi.com For example, NOESY can establish the relative orientation of the phenyl groups and the protons on the cyclopentene ring. Computational methods are also frequently used to calculate the energies of different possible conformers and predict the most stable structures. nih.gov The conformation in solution may differ from that in the solid state, where crystal packing forces can influence the molecular geometry. mdpi.com The orientation of the two phenyl groups will be arranged to minimize steric hindrance, which involves a balance between maintaining conjugation and avoiding unfavorable interactions. libretexts.org

Theoretical and Computational Chemistry Studies on 2,4 Bis Phenylamino Cyclopent 2 En 1 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity Descriptors, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2,4-bis(phenylamino)cyclopent-2-en-1-one. This compound is a type of enaminone, a system characterized by an amino group conjugated with a carbonyl group, which leads to unique electronic features.

Electronic Structure and Tautomerism: The core structure of an enaminone can exist in several tautomeric forms. For a general enaminone, studies show that the ketamine form is typically the most stable. thescipub.com DFT calculations, using methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the geometries of possible tautomers and determine their relative energies. thescipub.comnih.gov For this compound, the key equilibrium would be between the existing enaminone form and its enol-imine tautomer. Theoretical calculations consistently show that the intramolecular hydrogen bond in the ketamine form significantly contributes to its stability. thescipub.com

Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial descriptors. In enaminones, the HOMO is typically localized on the enamine moiety (N-C=C), making it the primary site for electrophilic attack, while the LUMO is associated with the carbonyl group, the site for nucleophilic attack. acs.org Studies on similar systems correlate HOMO energies with reactivity. acs.org Computational methods can also calculate various reactivity descriptors, as illustrated in the hypothetical table below for a related enaminone system.

Table 1: Hypothetical Global Reactivity Descriptors for a Generic Enaminone calculated via DFT. (Note: This data is illustrative for a related compound class and not specific to this compound.)

| Descriptor | Value (eV) | Description |

| HOMO Energy | -5.8 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | 5.8 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.2 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.5 | The power of an atom to attract electrons to itself. |

| Hardness (η) | 2.3 | Measures the resistance to change in electron distribution. |

| Softness (S) | 0.43 | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Electrophilicity Index (ω) | 2.68 | A measure of the electrophilic power of a molecule. |

Spectroscopic Predictions: DFT calculations are also used to predict spectroscopic properties. By calculating vibrational frequencies, an IR spectrum can be simulated. This allows for the assignment of experimental bands, such as the characteristic C=O and N-H stretching frequencies, which are influenced by the strong intramolecular hydrogen bonding. scielo.br Similarly, UV-Vis spectra can be predicted by calculating the electronic transition energies, helping to interpret experimental observations. scielo.br

Molecular Dynamics Simulations to Investigate Conformational Space and Solvent Effects

While the cyclopentenone ring itself has a degree of rigidity, the phenylamino (B1219803) substituents introduce significant conformational flexibility. Molecular Dynamics (MD) simulations are the ideal computational tool to explore this.

Conformational Analysis: An MD simulation tracks the movement of atoms over time, allowing for a thorough exploration of the potential energy surface. For this compound, key degrees of freedom would include the rotation around the C-N bonds linking the phenyl groups to the cyclopentenone ring and the orientation of the phenyl rings themselves. MD simulations can identify the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's structure.

Solvent Effects: The behavior of the compound can change dramatically in different solvents. MD simulations can explicitly model solvent molecules, allowing for the study of specific solute-solvent interactions, such as hydrogen bonding. Alternatively, continuum solvation models like the Polarizable Continuum Model (PCM) can be combined with DFT calculations to assess how the solvent's polarity affects properties like tautomeric equilibrium and conformational preference. nih.gov For instance, polar protic solvents could disrupt intramolecular hydrogen bonds in favor of forming intermolecular hydrogen bonds with the solvent. nih.gov

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions.

Reaction Mechanism Studies: The aza-Piancatelli rearrangement, a common route to 4-aminocyclopentenones, has been studied computationally. thieme-connect.comacs.org These studies use DFT to locate the transition states (TS) for key steps, such as electrocyclization, and calculate the activation energies. thieme-connect.com This helps to understand the factors controlling the reaction rate and selectivity. For a reaction involving a substituted cyclopentenone, such as an OH radical addition, calculations can map the entire potential energy surface (PES), identifying intermediates, transition states, and final products. nih.govacs.org

Table 2: Illustrative Calculated Energies for a Reaction Pathway of a Substituted Cyclopentenone. (Note: Data is based on a study of OH addition to cyclopentenone and is for illustrative purposes only. nih.govacs.org)

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Cyclopentenone + OH | 0.0 |

| Pre-reactive Complex | van der Waals complex | -9.0 |

| TS1a | Transition state to addition intermediate 1 | -3.1 |

| TS2a | Transition state to addition intermediate 2 | +5.6 |

| P1a | Product: 2-hydroxycyclopent-2-en-1-one | Exothermic |

| P2a | Product: 3-hydroxycyclopent-2-en-1-one | Exothermic |

These calculations can reveal mechanistic details that are difficult to probe experimentally, such as the precise geometry of a transition state or the existence of short-lived intermediates. nih.gov

Analysis of Hydrogen Bonding and Non-Covalent Interactions within this compound Molecules and Aggregates

Non-covalent interactions (NCIs) are critical in determining the structure, stability, and function of molecules like this compound.

Intramolecular Interactions: The most significant intramolecular NCI in this molecule is the hydrogen bond between the amino proton and the carbonyl oxygen (N-H···O=C). This interaction creates a stable six-membered pseudo-ring and is a defining feature of enaminone chemistry. thescipub.com Additionally, there could be weaker C-H···π interactions involving the phenyl rings.

Intermolecular Interactions and Aggregation: In the solid state or in concentrated solutions, intermolecular interactions become dominant. These include intermolecular hydrogen bonds, π-π stacking between the phenyl rings, and van der Waals forces. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. bohrium.com Understanding these interactions is crucial for predicting crystal packing and the supramolecular structures that may form in solution. thieme-connect.combohrium.com The ability to form both hydrogen bonds and engage in π-stacking makes this molecule a candidate for forming complex, ordered aggregates.

Applications of 2,4 Bis Phenylamino Cyclopent 2 En 1 One and Its Derivatives in Advanced Organic Synthesis

2,4-Bis(phenylamino)cyclopent-2-en-1-one as a Key Building Block for Complex Natural Product Synthesis

The inherent reactivity and stereochemical possibilities of the cyclopentenone core make this compound and its analogs attractive starting materials for the total synthesis of intricate natural products. A significant example of this is the use of a closely related diaminocyclopentenone synthon in the total synthesis of (±)-Agelastatin A. acs.orgresearchgate.netacs.orgchemrxiv.orgnih.gov

Agelastatin A is a marine alkaloid isolated from the sponge Agelas nakamurai and exhibits potent cytotoxic activity, making it a compelling target for synthetic chemists. The synthesis of (±)-Agelastatin A has been achieved utilizing an orthogonally protected trans-4,5-diaminocyclopentenone, prepared from furfural (B47365) and two different amines, a process promoted by copper(II) triflate. acs.orgacs.orgnih.gov The ability to selectively deprotect the amino groups on the cyclopentane (B165970) core is crucial for the sequential introduction of the necessary functionalities to build the complex, fused ring system of Agelastatin A. acs.orgacs.orgnih.gov

The key steps in a representative synthesis are outlined below:

| Step | Reactants | Reagents and Conditions | Product | Overall Yield | Reference |

| 1 | Furfural, Amine A, Amine B | Cu(OTf)₂, H₂O | Orthogonally protected diaminocyclopentenone | - | acs.orgacs.org |

| 2 | Protected diaminocyclopentenone | Sequential deprotection and functionalization steps | Key intermediate for cyclization | - | acs.orgacs.org |

| 3 | Key intermediate | Intramolecular cyclization | Fused heterocyclic core of Agelastatin A | - | acs.orgacs.org |

| 4 | Fused core | Final elaboration steps | (±)-Agelastatin A | 26% over 6 steps | acs.org |

This synthetic strategy highlights the utility of the diaminocyclopentenone scaffold in providing a convergent and efficient route to a complex, biologically active natural product. The strategic placement of the amino groups allows for the controlled construction of multiple stereocenters and the formation of the characteristic fused pyrrole-imidazole ring system of the agelastatins.

Utility in the Construction of Diverse Heterocyclic Frameworks

The this compound molecule contains multiple reactive sites that can be exploited for the synthesis of a variety of heterocyclic frameworks. The enone functionality is a classic Michael acceptor and can undergo conjugate addition reactions with various nucleophiles. Furthermore, the ketone carbonyl group can participate in condensation reactions, while the phenylamino (B1219803) groups can be involved in cyclization processes.

While direct examples of the synthesis of fused heterocycles starting from this compound are not extensively documented in readily available literature, its structure suggests several potential synthetic pathways. For instance, reaction with bifunctional reagents could lead to the formation of fused ring systems.

Plausible Synthetic Transformations:

Pauson-Khand Reaction: The alkene of the cyclopentenone could potentially participate in a Pauson-Khand reaction with an alkyne and a cobalt carbonyl complex to form a fused bicyclic system containing a new five-membered ring.

Annulation Reactions: Reaction with reagents containing both a nucleophilic and an electrophilic center could lead to the formation of fused rings. For example, a Robinson annulation-type sequence could be envisioned to construct a six-membered ring fused to the cyclopentanone (B42830) core.

Pictet-Spengler or Bischler-Napieralski type reactions: The phenylamino groups, after appropriate functionalization, could undergo intramolecular cyclization onto the cyclopentane ring or an appended side chain to form nitrogen-containing heterocyclic systems.

The exploration of these and other synthetic transformations could unlock the potential of this compound as a versatile precursor for a wide range of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Development of Novel Organic Catalysts or Ligands Utilizing the this compound Scaffold

The structure of this compound suggests its potential as a ligand for transition metal catalysis. The two nitrogen atoms of the phenylamino groups and the oxygen atom of the carbonyl group can act as coordination sites for a metal center. Furthermore, the cyclopentane backbone provides a rigid scaffold that can influence the stereochemical outcome of a catalytic reaction.

The field of organometallic chemistry has extensively utilized cyclopentadienyl (B1206354) (Cp) ligands and their derivatives in catalysis. numberanalytics.comnih.govresearchgate.net The cyclopentenone core of the title compound shares structural similarities with the Cp ligand. By analogy, it is conceivable that this compound could be deprotonated to form an anionic ligand that coordinates to a metal center. The phenylamino substituents would offer additional coordination points and could be modified to fine-tune the electronic and steric properties of the resulting metal complex. researchgate.net

Potential Catalytic Applications:

| Metal Complex Type | Potential Catalytic Reaction | Rationale |

| Chiral this compound Metal Complexes | Asymmetric Hydrogenation | The chiral scaffold could induce enantioselectivity in the reduction of prochiral substrates. |

| Palladium Complexes | Cross-Coupling Reactions (e.g., Suzuki, Heck) | The ligand could stabilize the palladium catalyst and influence its reactivity and selectivity. nih.gov |

| Iron or Cobalt Complexes | Oxidation or Reduction Catalysis | The ligand framework could support redox-active metal centers for various transformations. |

The synthesis and characterization of metal complexes bearing the this compound scaffold and the investigation of their catalytic activity in various organic transformations represent a promising area for future research.

Precursors for Advanced Organic Materials (e.g., dyes from related cyclopentanone derivatives)

The chromophoric properties of molecules are often associated with extended conjugated π-systems. While this compound itself is not a dye, its structure contains the necessary functional groups for conversion into colored compounds, such as azo dyes. kfupm.edu.sarsc.orgrsc.org

Azo dyes are a large and important class of synthetic colorants characterized by the presence of an azo group (-N=N-). They are typically synthesized via a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. mdpi.com The phenylamino groups in this compound could potentially be diazotized and coupled with suitable aromatic compounds to generate novel azo dyes.

Proposed Synthetic Route to Azo Dyes:

Diazotization: One of the primary amino groups on the phenyl rings of this compound could be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Azo Coupling: The resulting diazonium salt could then be reacted with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo dye. The cyclopentenone core would act as a novel substituent on the dye molecule, potentially influencing its color, solubility, and other properties.

Future Research Directions and Emerging Opportunities for 2,4 Bis Phenylamino Cyclopent 2 En 1 One

Exploration of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The development of new and improved synthetic methods is crucial for enabling the widespread investigation of a compound's potential. For 2,4-bis(phenylamino)cyclopent-2-en-1-one, future research could focus on creating more efficient and selective synthetic pathways. While classical methods may exist, modern organic synthesis offers a toolkit to enhance yield, reduce waste, and control stereochemistry.

A key area of exploration would be the development of catalytic methods. For instance, transition-metal-catalyzed cross-coupling reactions could be envisioned for the formation of the carbon-nitrogen bonds. The use of earth-abundant metals as catalysts would align with the principles of green chemistry. Furthermore, asymmetric catalysis could be employed to introduce chirality, leading to enantiomerically pure derivatives with potential applications in medicinal chemistry or materials science. A hypothetical comparison of synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound Derivatives

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Classical Condensation | Readily available starting materials. | Harsh reaction conditions, low yields, lack of selectivity. |

| Transition-Metal Catalysis | High efficiency, good functional group tolerance, potential for asymmetric synthesis. | Catalyst cost and toxicity, optimization of reaction conditions. |

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Limited substrate scope, enzyme stability. |

Investigation of Undiscovered Reactivity Patterns and Multi-Component Reactions

The reactivity of this compound is likely rich and underexplored. The presence of multiple functional groups—a ketone, two enamine moieties, and aromatic rings—suggests a wide range of possible chemical transformations. Future studies could systematically investigate its reactivity with various electrophiles and nucleophiles to uncover new reaction pathways.

A particularly promising avenue is the use of this compound in multi-component reactions (MCRs). nih.govnih.gov MCRs are one-pot reactions in which three or more starting materials combine to form a complex product, incorporating most or all of the atoms of the reactants. nih.gov The structure of this compound or its precursors could be strategically designed to participate in known or novel MCRs, leading to the rapid generation of diverse molecular scaffolds. For example, the enamine moieties could react with electrophiles, while the ketone could undergo condensation reactions. This approach would be highly efficient for creating libraries of complex molecules for screening in various applications. encyclopedia.pub

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. youtube.comnih.gov Future research should explore the synthesis of this compound and its derivatives using flow chemistry platforms. nih.gov This would not only improve the efficiency and safety of the synthesis but also enable the rapid optimization of reaction conditions. youtube.com

Furthermore, the integration of flow chemistry with automated synthesis systems can significantly accelerate the discovery process. nih.govpentelutelabmit.com An automated platform could be developed to synthesize a library of this compound derivatives with varying substituents on the phenyl rings. youtube.com This high-throughput approach would facilitate the exploration of structure-activity relationships for various applications. The potential benefits of such an integrated system are summarized in Table 2.

Table 2: Advantages of Integrating Flow Chemistry and Automated Synthesis

| Feature | Benefit for the Synthesis of this compound Derivatives |

|---|---|

| Precise Control | Improved yields and selectivity through fine-tuning of temperature, pressure, and reaction time. youtube.com |

| Enhanced Safety | Minimized exposure to hazardous reagents and intermediates. youtube.com |

| Rapid Optimization | Automated screening of a wide range of reaction parameters. youtube.com |

| High-Throughput Synthesis | Efficient generation of compound libraries for biological or materials screening. nih.gov |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. youtube.com |

Advanced Computational Design for Directed Synthesis and Application Exploration

Computational chemistry and molecular modeling are powerful tools for guiding synthetic efforts and predicting the properties of new molecules. nih.gov In the context of this compound, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the molecule and predict its reactivity towards different reagents. This can help in designing new reactions and avoiding unwanted side products.

Guide Catalyst Design: For catalytic syntheses, computational modeling can aid in the design of ligands that enhance the selectivity and activity of the catalyst.

Screen for Potential Applications: Virtual screening can be used to predict the binding affinity of derivatives of this compound to biological targets, suggesting potential therapeutic applications. Similarly, their electronic and photophysical properties can be calculated to explore their potential in materials science.

By integrating computational design with experimental work, researchers can adopt a more directed and efficient approach to the synthesis and exploration of this compound class.

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. rsc.org The structure of this compound, with its hydrogen bond donors (N-H) and acceptors (C=O), as well as π-systems, is well-suited for participating in self-assembly processes. rsc.org

Future research could involve the strategic modification of the phenyl rings with functional groups that can direct the self-assembly process. For example, the introduction of long alkyl chains could lead to the formation of liquid crystals, while the incorporation of complementary hydrogen bonding motifs could result in the formation of supramolecular polymers or gels. The ability to control the self-assembly of these molecules could open up new applications in areas such as organic electronics, sensing, and drug delivery. The potential for self-assembly could be explored through techniques like X-ray crystallography, scanning probe microscopy, and various spectroscopic methods.

Q & A

Q. What catalytic systems enhance enantioselective synthesis of chiral derivatives?

- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) with Rh(I) catalysts enable asymmetric hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Reference triazine-based catalytic frameworks for analogous N-heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.